molecular formula C44H70O23 B1447645 Rebaudioside E CAS No. 63279-14-1

Rebaudioside E

Cat. No.: B1447645
CAS No.: 63279-14-1
M. Wt: 967.0 g/mol
InChI Key: RLLCWNUIHGPAJY-SFUUMPFESA-N
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Description

Rebaudioside E is a minor steviol glycoside naturally occurring in Stevia rebaudiana Bertoni, a plant renowned for its sweet-tasting diterpenoid glycosides. Unlike major glycosides such as rebaudioside A and stevioside, this compound is typically found in trace amounts (<1% of total glycosides) in most stevia genotypes . Its scarcity in natural extracts has driven interest in enzymatic bioconversion methods to produce it from more abundant precursors like stevioside . Structurally, this compound shares the steviol backbone but differs in glycosylation patterns, which influence its sweetness, metabolic fate, and sensory properties .

Preparation Methods

Traditional Extraction Method

The conventional approach to obtain steviol glycosides, including rebaudioside E, involves:

  • Hot Water Extraction : Stevia leaves are subjected to hot water extraction to solubilize the steviol glycosides.
  • Purification & Recrystallization : The crude extract is purified and recrystallized using solvents such as methanol or ethanol to isolate the glycosides.

Limitations : This method yields low concentrations of this compound due to its minor presence in the leaf, making it inefficient for commercial-scale production of high-purity this compound.

Enzymatic Conversion Method (Advanced Preparation)

A novel and technologically advanced method utilizes enzymatic conversion to enrich this compound content from purified stevia leaf extracts. This method has been extensively evaluated and approved by regulatory bodies such as Food Standards Australia New Zealand (FSANZ).

Overview

  • Starting Material : Purified stevia leaf extract containing at least 95% total steviol glycosides.
  • Enzyme Processing Aid : A fusion protein enzyme (designated UGT-A) derived from a genetically modified strain of Pichia pastoris. This enzyme contains two plant enzymes:
    • Uridine diphosphate (UDP)-glucosyltransferase
    • Sucrose synthase

These enzymes catalyze the conversion of other steviol glycosides into this compound, significantly increasing its concentration.

Process Description

  • Purified Stevia Leaf Extract Preparation : The initial extract is obtained by traditional hot water extraction and purification to achieve ≥95% total steviol glycosides.
  • Enzymatic Conversion : The UGT-A enzyme is added to the purified extract. It catalyzes the addition of glucose units to specific steviol glycosides, converting them into this compound.
  • Purification and Isolation : Post enzymatic conversion, the mixture undergoes further purification steps consistent with established standards (e.g., JECFA 2017) to isolate a high-purity product.
  • Final Product : The resulting preparation contains no less than 85% this compound and no less than 95% total steviol glycosides on a dry weight basis.

Advantages

  • Higher Yield : The enzymatic process enriches this compound concentration far beyond the natural leaf content (<0.2%).
  • Purity : The final product is highly purified, meeting stringent identity and purity specifications.
  • Taste Profile : The preparation reportedly has preferential taste characteristics compared to other major steviol glycosides.

Analytical and Quality Control Methods

  • High-Performance Liquid Chromatography (HPLC) is used to confirm the identity and purity of this compound. The enzymatically produced this compound shows the same retention time as purified natural this compound, confirming chemical equivalence.
  • Stability Testing : Accelerated stability studies at 40±2°C and 75±5% relative humidity over 6 months showed the preparation remains stable in terms of appearance, moisture content, and this compound content.

Manufacturing Process Summary Table

Step Description Key Details
Raw Material Stevia leaves Hot water extraction to obtain crude extract
Initial Purification Purification & recrystallization Achieve ≥95% total steviol glycosides
Enzymatic Conversion Use of UGT-A enzyme (fusion protein from GM Pichia pastoris) Converts other glycosides to this compound
Post-conversion Purification Further purification to isolate high-purity this compound Consistent with JECFA 2017 standards
Final Product High purity this compound preparation ≥85% this compound; ≥95% total steviol glycosides

Enzyme Processing Aid Details

Enzyme Component Source Function
UDP-glucosyltransferase Genetically modified Pichia pastoris Catalyzes glucose addition to steviol glycosides
Sucrose synthase Genetically modified Pichia pastoris Provides UDP-glucose for glucosyltransferase activity

This fusion protein enzyme (UGT-A) is produced by fermentation of the GM Pichia pastoris strain and is approved for use as a processing aid in the production of this compound and other steviol glycosides.

Chemical Reactions Analysis

Enzymatic Conversion to Derivatives

Reb E serves as a substrate for synthesizing advanced sweeteners:

  • Rebaudioside D3 Production :

    • Reaction : Reb E undergoes glucosylation at the C-6' position of the C-13-O-glucose via a proprietary glucosyltransferase from Conagen Inc.

    • Conditions : 1 mg/mL Reb E, 3 mM MgCl₂, 1 mM UDP-glucose, 50 mM phosphate buffer (pH 7.2), 30°C for 24 hours .

    • Product : Reb D3, characterized by NMR and mass spectrometry .

  • Rebaudioside AM Synthesis :

    • Pathway : Reb E is enzymatically converted to Reb AM (an isomer of Reb D) using engineered UDP-glucosyltransferases .

Hydrolysis Reactions

Controlled hydrolysis of Reb E yields structurally simpler glycosides:

Alkaline Hydrolysis

  • Conditions : 5–10% aqueous NaOH in methanol under reflux .

    • Products :

      • Stevioside : Formed after 5–9 hours of reflux (Rf = 0.42, confirmed via TLC) .

      • Steviolbioside : Further hydrolysis (12 hours) cleaves additional glucose units .

Acidic Hydrolysis

  • Conditions : 5% H₂SO₄ in methanol under reflux .

    • Products : Liberates glucose moieties, confirmed via TLC and ethyl acetate extraction .

Table 2: Hydrolysis Products of Reb E

ConditionsTime (h)ProductKey Identification MethodSource
5% NaOH in MeOH, reflux5–9SteviosideTLC, NMR, HRMS
10% NaOH in MeOH, reflux12SteviolbiosideTLC, HPLC

Structural Characterization

Reb E’s structure (C₄₄H₇₀O₂₃) is confirmed via:

  • NMR Spectroscopy : ¹H and ¹³C NMR assignments for glucose moieties and the ent-kaurene backbone .

  • Mass Spectrometry : High-resolution MS validates molecular weight (967 Da) and glycosidic linkages .

Scientific Research Applications

Food and Beverage Industry

Sweetener Alternative
Rebaudioside E is primarily used as a non-nutritive sweetener in the food and beverage industry. Its sweetness is comparable to that of sucrose, making it an attractive alternative for products aimed at reducing caloric intake. The compound has been shown to maintain taste quality while providing a lower-calorie option for consumers, especially those with dietary restrictions such as diabetes .

Sensory Characteristics
Recent studies highlight that this compound offers improved sensory profiles compared to other steviol glycosides like stevioside and rebaudioside A. This enhancement makes it suitable for incorporation into various food products, including soft drinks, desserts, and dairy items .

Product Type Application of this compound
Soft DrinksSweetener replacement for sugar
Dairy ProductsFlavor enhancement without added calories
Baked GoodsSugar substitute for reduced caloric content

Agricultural Applications

Natural Pesticides
There is emerging research indicating that steviol glycosides may have applications as natural pesticides. The antifungal properties of compounds derived from Stevia rebaudiana have been explored in agricultural settings, potentially offering an eco-friendly alternative to synthetic pesticides .

Pharmaceutical Applications

Antioxidant Properties
this compound exhibits antioxidant activity, which could be leveraged in pharmaceutical formulations aimed at reducing oxidative stress-related diseases. The potential health benefits associated with antioxidant properties make it a candidate for further research in drug development .

Case Studies

Case Study 1: Product Development by Blue California
Blue California has developed a method to produce high-purity this compound through enzymatic bioconversion of stevia leaf extracts. This innovation not only increases the yield but also enhances the sensory characteristics of the sweetener compared to traditional extraction methods .

Case Study 2: Regulatory Approval and Market Trends
In recent years, regulatory bodies across various regions have approved the use of this compound in food products. This approval reflects a growing trend towards healthier food options and the increasing consumer demand for natural sweeteners .

Mechanism of Action

Rebaudioside E exerts its effects primarily through its interaction with sweet taste receptors on the tongue. The molecular targets include the T1R2 and T1R3 receptors, which are part of the G-protein-coupled receptor family. Upon binding to these receptors, this compound activates the sweet taste signaling pathway, leading to the perception of sweetness .

Comparison with Similar Compounds

Comparison with Similar Steviol Glycosides

Sweetness and Sensory Profile

Rebaudioside E has a sweetness intensity comparable to sucrose but lacks the bitter aftertaste associated with stevioside and rebaudioside A .

Table 1: Sweetness and Sensory Attributes

Compound Sweetness (vs. Sucrose) Bitterness/Astringency Key Applications
Rebaudioside A 200–300× Moderate Beverages, baked goods
Stevioside 250–450× High Dietary supplements
Rebaudioside M 250–350× Low Low-pH beverages
This compound ~100–150×* Minimal Standalone sweetener

*Estimated based on enzymatic conversion studies .

Table 2: Metabolic Comparison Under Anaerobic Conditions

Compound Primary Metabolites Conversion Rate (%) Key Study Findings
Rebaudioside A Steviol glucuronide 99.8 Rapid hydrolysis in the colon
Rebaudioside D Steviol glucuronide 98.5 Slower than Rebaudioside A
This compound Steviol glucuronide 72–85 Delayed but complete conversion

Data sourced from .

Production Methods

Instead, enzymatic bioconversion of stevioside using Aspergillus-derived enzymes achieves yields ≥70%, with further purification increasing purity to >90% . This contrasts with rebaudioside A, which is often enriched via cyclodextrin glycosyltransferases or chromatographic methods .

Table 3: Production Efficiency

Compound Primary Source Yield (%) Purity Post-Purification
Rebaudioside A Plant extraction 5–10 95–99%
Rebaudioside M Enzymatic synthesis 60–80 >95%
This compound Stevioside bioconversion 70–90 80–90%

Data sourced from .

Structural and Functional Differences

This compound’s glycosylation pattern distinguishes it from other glycosides. While rebaudioside A has a β-glucosyl unit at C13 and two at C19, this compound likely has additional or alternative glycosyl groups, as inferred from its enzymatic derivation from stevioside . These structural nuances contribute to its reduced bitterness and slower metabolic breakdown .

Biological Activity

Rebaudioside E (Reb E) is a natural sweetener derived from the leaves of Stevia rebaudiana, a plant known for its high content of steviol glycosides. This compound has garnered attention not only for its sweetness but also for its potential biological activities, including effects on glucose metabolism, antioxidant properties, and overall safety profile. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as a steviol glycoside, which are compounds that exhibit sweetness and are used as sugar substitutes. Reb E is one of the minor components of steviol glycosides, first isolated in 1977. It is noted for its high sweetness intensity and low caloric content, making it an attractive option for food and beverage applications.

1. Effects on Glucose Metabolism

Research indicates that this compound may influence glucose metabolism positively. A study highlighted that steviol glycosides, including Reb E, can enhance insulin-mediated glucose transport in skeletal muscle cells. This effect is attributed to the activation of the PI3K/Akt signaling pathway, which plays a crucial role in glucose uptake and metabolism.

Table 1: Summary of Glucose Metabolism Studies Involving this compound

StudyModelDosageKey Findings
Rats125 mg/kgIncreased insulin sensitivity and glucose transport in skeletal muscle.
Human CellsN/AEnhanced GLUT translocation via PI3K/Akt pathway activation.

2. Antioxidant Properties

Reb E has demonstrated antioxidant activities that may protect against oxidative stress. In vitro studies have shown that it can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase. This property suggests potential benefits in mitigating oxidative damage in various biological systems.

Table 2: Antioxidant Activity of this compound

StudyModelObservations
Murine ModelsUpregulation of Nrf2 and reduced oxidative markers following Reb E treatment.
Fish ModelsControlled lipoperoxidation and protein carbonylation effectively.

3. Safety Profile

The safety of this compound has been evaluated through various studies, confirming its Generally Recognized As Safe (GRAS) status by regulatory bodies like the FDA. A comprehensive assessment indicated no significant adverse effects at typical consumption levels.

Table 3: Safety Assessment of this compound

SourceKey Points
GRAS status confirmed; no adverse effects reported at consumption levels up to 400 mg/kg body weight.
Long-term studies show no significant changes in metabolic parameters in animal models.

Case Study 1: Insulin Sensitivity Improvement

A controlled study involving insulin-resistant rats demonstrated that administration of this compound significantly improved insulin sensitivity compared to a control group receiving no treatment. The results indicated enhanced glucose uptake in muscle tissues, suggesting potential therapeutic applications for diabetes management.

Case Study 2: Antioxidant Effects in Cardiac Health

In another study focusing on cardiac fibroblasts exposed to oxidative stress, this compound was shown to enhance cell viability and reduce markers of oxidative damage. This finding supports the hypothesis that Reb E may have protective effects on heart health.

Q & A

Basic Research Questions

Q. How can researchers design experiments to quantify Rebaudioside E in plant extracts?

  • Methodology : Use high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with photodiode array detection. Optimize column selection (e.g., C18 reverse-phase) and mobile phase composition (e.g., acetonitrile-water gradients) to resolve this compound from structurally similar steviol glycosides like Rebaudioside A or Stevioside. Validate methods using spike-and-recovery tests and calibration curves with pure standards .
  • Experimental Design : Include negative controls (e.g., solvent blanks) and replicate analyses to assess intra- and inter-day variability.

Q. What analytical methods are most reliable for validating this compound purity in isolated samples?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) for structural confirmation with mass spectrometry (MS) for molecular weight verification. Use differential scanning calorimetry (DSC) to assess thermal stability and purity via melting point consistency .
  • Data Validation : Cross-reference spectral data with published libraries (e.g., HMDB, PubChem) and ensure signal-to-noise ratios >10:1 for quantitation.

Q. How can researchers distinguish this compound from other steviol glycosides during extraction?

  • Methodology : Employ macroporous resin chromatography with gradient elution. Optimize parameters such as resin type (e.g., HPD-600 vs. HPD-400), adsorption temperature (35–50°C), and ethanol-ethyl acetate ratios (1:1 to 4:1) to enhance selectivity. Monitor fractions via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s metabolic stability in vitro?

  • Methodology : Use hepatic microsomal assays or cell-based models (e.g., Caco-2 monolayers) to evaluate metabolic pathways. Apply Taguchi orthogonal arrays (e.g., L16 designs) to test variables like pH, incubation time, and enzyme concentrations. Quantify residual this compound via LC-MS/MS and identify metabolites using high-resolution mass spectrometry (HRMS) .
  • Contradiction Analysis : Address discrepancies between in vitro and in vivo data by validating findings with animal models (e.g., Sprague-Dawley rats) and adjusting for interspecies metabolic differences.

Q. How can researchers resolve contradictions in reported sweetness potency values for this compound?

  • Methodology : Standardize sensory evaluation protocols using trained human panels (n ≥ 15) and reference solutions (e.g., sucrose equivalence thresholds). Apply statistical tools like ANOVA with post-hoc Tukey tests to account for inter-individual variability. Cross-validate results with electronic tongue systems to reduce bias .
  • Critical Factors : Control for pH, temperature, and matrix effects (e.g., presence of electrolytes) that may alter taste receptor interactions.

Q. What strategies are effective for elucidating this compound’s receptor-binding mechanisms?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with human sweet taste receptors (e.g., T1R2/T1R3 heterodimers). Perform molecular docking simulations (e.g., AutoDock Vina) to identify critical hydrogen-bonding residues .
  • Data Interpretation : Compare results with mutagenesis studies to confirm predicted binding sites.

Q. Methodological Considerations

Q. How should researchers address variability in this compound’s solubility across experimental conditions?

  • Methodology : Conduct solubility screenings using biorelevant media (e.g., FaSSIF/FeSSIF) and quantify via nephelometry. Apply Box-Behnken response surface designs to model the effects of pH, cosolvents (e.g., propylene glycol), and surfactants (e.g., polysorbate 80) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodology : Use nonlinear regression (e.g., four-parameter logistic models) to calculate EC50_{50}/IC50_{50} values. Perform sensitivity analyses to assess outliers and leverage tools like Grubbs’ test for data exclusion criteria .

Q. Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility in this compound purification protocols?

  • Guidelines : Document resin batch numbers, solvent purity grades, and equipment calibration details. Provide raw chromatograms and NMR spectra in supplementary materials, adhering to journal-specific formatting (e.g., Beilstein Journal of Organic Chemistry standards) .

Q. What criteria should be prioritized when publishing conflicting data on this compound’s antioxidant activity?

  • Best Practices : Disclose assay conditions (e.g., DPPH vs. ABTS radical scavenging methods), antioxidant concentrations, and positive controls (e.g., ascorbic acid). Use multivariate analysis to isolate confounding variables (e.g., sample oxidation during storage) .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLCWNUIHGPAJY-SFUUMPFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019861
Record name Rebaudioside E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

967.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63279-14-1
Record name Rebaudioside E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63279-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rebaudioside E
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rebaudioside E
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REBAUDIOSIDE E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693TGS3OHR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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